2,8-Dimethylquinoxalin-6-amine

Data Scarcity Quinoxaline Derivatives Procurement Risk

2,8-Dimethylquinoxalin-6-amine features a rare 2,8-dimethyl substitution pattern—fundamentally distinct from the widely studied 2,3-dimethyl isomer. This positional variation alters steric and electronic properties, offering a differentiated starting point for proprietary SAR campaigns. The reactive 6-amine handle enables acylation, alkylation, or diazotization. Supplied at 97% purity with batch-specific QC (NMR, HPLC), it also serves as an analytical reference standard. Critical: no public bioactivity data exists; do not assume interchangeability with 2,3-dimethyl analogs without direct qualification.

Molecular Formula C10H11N3
Molecular Weight 173.21 g/mol
CAS No. 103139-95-3
Cat. No. B026521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,8-Dimethylquinoxalin-6-amine
CAS103139-95-3
Molecular FormulaC10H11N3
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESCC1=CC(=CC2=NC=C(N=C12)C)N
InChIInChI=1S/C10H11N3/c1-6-3-8(11)4-9-10(6)13-7(2)5-12-9/h3-5H,11H2,1-2H3
InChIKeyUWBYOYFMHGAVDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,8-Dimethylquinoxalin-6-amine (CAS 103139-95-3): A Core Scaffold with Limited Public Quantitative Data


2,8-Dimethylquinoxalin-6-amine (CAS 103139-95-3) is a heterocyclic compound within the quinoxaline class, bearing methyl substitutions at the 2- and 8-positions and a primary amine at the 6-position. This substitution pattern confers a molecular weight of 173.21 g/mol and a formula of C10H11N3, and represents a building block with potential for downstream functionalization. However, based on currently available public information, direct, comparative, quantitative evidence that would differentiate this compound from its closest analogs (such as the 2,3-dimethyl isomer) is not available in the scientific literature, patents, or authoritative databases .

Why 2,8-Dimethylquinoxalin-6-amine Cannot Be Directly Substituted Without Verification


In the absence of publicly available quantitative performance data, the procurement and application of 2,8-Dimethylquinoxalin-6-amine should be approached with caution. The 2,8-dimethyl substitution pattern is distinct from the more commonly studied 2,3-dimethyl isomers, and such positional variations are known to alter molecular geometry, electronic properties, and, critically, biological target interactions. In related quinoxaline classes, even minor structural changes can lead to orders of magnitude difference in activity. Therefore, assuming functional interchangeability with a 2,3-dimethyl analog without direct comparative data introduces significant and unquantifiable scientific risk. The lack of public data underscores the importance of direct, fit-for-purpose qualification rather than generic substitution [1].

Quantitative Differentiating Evidence for 2,8-Dimethylquinoxalin-6-amine (CAS 103139-95-3)


Absence of Publicly Available Quantitative Comparative Data for Differentiation

An exhaustive search of primary literature, patents, and authoritative databases for 2,8-dimethylquinoxalin-6-amine (CAS 103139-95-3) yielded no direct, head-to-head comparative studies or stand-alone quantitative data (e.g., IC50, Ki, solubility, stability) that could be used to differentiate it from its closest analogs, such as 2,3-dimethylquinoxalin-6-amine (CAS 7576-88-7) or other in-class candidates. While the latter has documented biological activities, including a micromolar IC50 of 15.6 μM against human phosphodiesterase 10A [1], no such data exist for the target compound. Therefore, no evidence meeting the required criteria can be presented [1].

Data Scarcity Quinoxaline Derivatives Procurement Risk

Potential Application Scenarios for 2,8-Dimethylquinoxalin-6-amine Based on In-House Validation


Scaffold for In-House Structure-Activity Relationship (SAR) Studies

Given the lack of public data, this compound's primary immediate value lies in being a novel starting point for internal SAR campaigns. Its unique substitution pattern (2,8-dimethyl vs. the more common 2,3-dimethyl) offers a distinct steric and electronic profile that may confer different selectivity or potency profiles in proprietary assays. This scenario is contingent on an organization's capacity for chemical modification and biological evaluation, not on any pre-existing data.

Procurement as a Chemical Reference Standard for Analytics

In the absence of biological data, 2,8-dimethylquinoxalin-6-amine is best utilized as an analytical reference standard. Its well-defined physical properties (molecular weight, formula) and the availability of 97% pure material with batch-specific QC data (e.g., NMR, HPLC) from some vendors make it suitable for calibrating instruments or developing analytical methods. This application is purely analytical and independent of biological performance.

Precursor for Novel Synthetic Transformations

The 6-amino group provides a chemically reactive handle for further derivatization (e.g., acylation, alkylation, diazotization) [1]. This makes the compound a potentially useful building block for synthesizing more complex, novel chemical entities. Its value in this scenario is as a synthetic intermediate, distinct from its own inherent biological properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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